N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is a complex organic compound with a molecular formula of C28H27NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions. The fluorobenzoyl group is then introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the pentyloxybenzamide moiety is attached through an amide coupling reaction using 4-(pentyloxy)benzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl groups in the fluorobenzoyl and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the fluorobenzoyl and benzamide moieties.
Substitution: Amino or thio-substituted derivatives of the fluorobenzoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzofuran core.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can participate in π-π interactions with aromatic amino acids in proteins, while the fluorobenzoyl and benzamide moieties can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a methyl group instead of a fluorine atom.
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C27H24FNO4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C27H24FNO4/c1-2-3-6-17-32-21-15-11-19(12-16-21)27(31)29-24-22-7-4-5-8-23(22)33-26(24)25(30)18-9-13-20(28)14-10-18/h4-5,7-16H,2-3,6,17H2,1H3,(H,29,31) |
InChI Key |
JJWUIFTWTCWKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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